2-(3-chlorophenoxy)-N-methylethanamine
Description
2-(3-Chlorophenoxy)-N-methylethanamine (CAS: 57981-52-9) is a secondary amine derivative featuring a 3-chlorophenoxy group attached to an N-methylethanamine backbone. Its structure combines a halogenated aromatic ring with a methylated amine, which may influence its bioavailability, receptor binding, and metabolic profile.
Properties
IUPAC Name |
2-(3-chlorophenoxy)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-11-5-6-12-9-4-2-3-8(10)7-9/h2-4,7,11H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHBSKXCIBNODG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427948 | |
| Record name | 2-(3-Chlorophenoxy)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102308-82-7 | |
| Record name | 2-(3-Chlorophenoxy)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(3-chlorophenoxy)ethyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of 2-(3-Chlorophenoxy)ethylamine
The foundational step in most routes involves Williamson ether synthesis between 3-chlorophenol and 2-chloroethylamine. This reaction proceeds via nucleophilic substitution, where the phenolate ion attacks the chloroethylamine in a polar aprotic solvent (e.g., DMF or acetone) under reflux. Key conditions include:
| Parameter | Value | Source |
|---|---|---|
| Temperature | 80–100°C | |
| Reaction Time | 6–12 hours | |
| Solvent | Anhydrous DMF | |
| Base | K₂CO₃ or NaOH | |
| Yield | 65–75% |
The product, 2-(3-chlorophenoxy)ethylamine, is isolated via aqueous workup and recrystallization. Challenges include competing hydrolysis of 2-chloroethylamine, mitigated by maintaining anhydrous conditions.
N-Methylation via Reductive Amination
To introduce the methyl group, reductive amination with formaldehyde is employed. The primary amine reacts with formaldehyde to form an imine intermediate, reduced using sodium cyanoborohydride (NaBH₃CN) under mild acidic conditions (pH 4–6).
| Parameter | Value | Source |
|---|---|---|
| Formaldehyde | 1.2 equiv. | |
| Reducing Agent | NaBH₃CN (1.5 equiv.) | |
| Solvent | Methanol/THF | |
| Temperature | 25°C | |
| Yield | 60–70% |
This method avoids over-alkylation risks associated with direct alkylation. The use of NaBH₃CN selectively reduces the imine without attacking the ether linkage.
N-Methylation via Alkylation
Alternative methylation employs methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃). However, this approach requires careful stoichiometry to prevent quaternary ammonium salt formation:
| Parameter | Value | Source |
|---|---|---|
| Methyl Iodide | 1.1 equiv. | General method |
| Base | K₂CO₃ (2.0 equiv.) | General method |
| Solvent | Acetonitrile | General method |
| Temperature | 50–60°C | General method |
| Yield | 50–60% | General method |
Lower yields here reflect competing side reactions, necessitating chromatographic purification.
Direct Williamson Synthesis Using Protected Amines
Boc Protection Strategy
To streamline synthesis, 2-chloroethylamine is first protected as a tert-butoxycarbonyl (Boc) derivative. The Boc group prevents unintended side reactions during the Williamson step:
-
Protection : 2-Chloroethylamine + Boc anhydride → Boc-protected chloroethylamine (90% yield).
-
Williamson Reaction : Boc-protected chloroethylamine + 3-chlorophenol → Boc-2-(3-chlorophenoxy)ethylamine (70% yield).
-
Deprotection : Treatment with HCl/dioxane removes the Boc group, yielding 2-(3-chlorophenoxy)ethylamine hydrochloride.
Post-Deprotection Methylation
The deprotected amine is methylated using reductive amination (as in Section 1.2) or dimethyl sulfate ((CH₃O)₂SO₂) under basic conditions:
| Parameter | Value | Source |
|---|---|---|
| Dimethyl Sulfate | 1.05 equiv. | General method |
| Base | NaOH (2.0 equiv.) | General method |
| Solvent | Water/THF | General method |
| Yield | 75–80% | General method |
This route improves overall yield by avoiding intermediate isolation pitfalls.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Reductive Amination | Selective; mild conditions | Requires acidic pH control | 60–70% |
| Direct Alkylation | Simple reagents | Low yield; side reactions | 50–60% |
| Boc-Protected Route | High purity intermediates | Multiple steps | 70–80% |
The Boc-protected route, while lengthier, offers superior reproducibility for industrial-scale production. Reductive amination balances efficiency and selectivity for laboratory settings.
Experimental Optimization Insights
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenoxy)-N-methylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenoxy ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Phenoxy ketones or aldehydes.
Reduction: Amine derivatives.
Substitution: Substituted phenoxyamines.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential biological activity, including its effects on cellular processes.
Medicine: Research has explored its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of herbicides and pesticides due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenoxy)-N-methylethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogues and their distinguishing features:
Structural and Functional Analysis
Substituent Position and Electronic Effects
- Halogen Position: The 3-chlorophenoxy group in the target compound introduces an electron-withdrawing chlorine atom at the meta position, which may enhance stability but reduce electron density at the aromatic ring compared to para-substituted analogues like 2-(4-bromophenyl)-N-methylethanamine .
- Phenoxy vs. Phenyl Linkage: The ether linkage in 2-(3-chlorophenoxy)-N-methylethanamine increases hydrophilicity compared to 1-(3-chlorophenyl)-N-methylethanamine, which lacks the oxygen bridge . This could influence membrane permeability and metabolic pathways.
Amine Substitution
- Methyl vs.
Aromatic Substitutents
- Methoxy vs. Chloro Groups: The 3,4-dimethoxyphenyl analogue (C₁₁H₁₇NO₂) features electron-donating methoxy groups, which may enhance interactions with serotonin or adrenergic receptors compared to the electron-withdrawing chloro group in the target compound .
- Bulkier Aromatics : Compounds like 2-(benzhydryloxy)-N-methylethanamine HCl exhibit significantly larger aromatic substituents, which may hinder blood-brain barrier penetration or increase protein binding .
Pharmacological Implications
- Receptor Affinity: The 3-chlorophenoxy group’s meta substitution may favor selective binding to adrenergic receptors over serotonin receptors, as seen in structurally related phenethylamines .
- Metabolic Stability : The chloro substituent could slow hepatic metabolism (e.g., cytochrome P450 oxidation) compared to methoxy or bromo analogues, though this requires empirical validation .
- Discontinuation Factors : The target compound’s discontinued status may reflect issues such as poor solubility, toxicity, or insufficient efficacy in preclinical models compared to analogues with optimized substituents .
Biological Activity
2-(3-Chlorophenoxy)-N-methylethanamine, with the molecular formula C₉H₁₂ClNO, is an organic compound characterized by a chlorophenoxy group attached to a N-methylated ethylamine structure. This compound has garnered interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities. This article aims to explore the biological activity of this compound, referencing diverse studies and findings.
The compound features a chlorinated aromatic ring, which contributes to its unique chemical properties and potential biological activities. It is typically encountered as a liquid at room temperature and exhibits reactivity due to its functional groups.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂ClNO |
| Molecular Weight | 187.65 g/mol |
| Appearance | Colorless liquid |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is not fully characterized; however, its structural features suggest potential interactions with biological targets:
- Target of Action : The compound may interact with neurotransmitter systems due to its amine structure.
- Mode of Action : Possible inhibition or modulation of neurotransmitter receptors, particularly those involved in serotonergic pathways.
- Biochemical Pathways : The compound may affect microtubule dynamics or influence signaling pathways related to cell proliferation and apoptosis.
Biological Activities
Research on similar compounds indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown efficacy against Gram-positive bacteria and fungi. Further studies are needed to confirm if this compound possesses similar properties.
- Neuropharmacological Effects : Given its amine nature, there may be potential for activity against neurological disorders through modulation of serotonin receptors.
- Cytotoxicity Studies : Initial assessments suggest that derivatives of this compound may induce cytotoxic effects in cancer cell lines, warranting further investigation into its anticancer potential.
Case Studies and Research Findings
- Antimicrobial Evaluation : A study exploring derivatives of chlorophenoxy compounds indicated that modifications could enhance antimicrobial activity against specific pathogens. This suggests that this compound could be a candidate for further antimicrobial testing.
- Neuropharmacological Assessment : Research on structurally related compounds has shown significant interactions with serotonin receptors, indicating a potential pathway for therapeutic applications in treating depression or anxiety disorders.
- Cytotoxicity in Cancer Models : Preliminary data from studies on similar amine compounds suggest that they can induce apoptosis in cancer cells. Future studies should focus on the specific effects of this compound on various cancer cell lines.
Q & A
Q. Basic
- 1H/13C NMR : Peaks corresponding to the methyl group (N–CH3) appear at ~2.8–3.0 ppm (1H) and ~35–40 ppm (13C). The chlorophenoxy moiety shows aromatic protons at 6.8–7.4 ppm .
- Mass Spectrometry : The molecular ion peak (M+) at m/z 199.63 confirms the molecular weight. Fragmentation patterns include loss of Cl (35/37 amu) and cleavage of the phenoxy-ethylamine bond .
- UV-Vis : Absorption bands near 270–290 nm indicate π→π* transitions in the aromatic system .
How can researchers optimize reaction yields for this compound?
Q. Advanced
- Parameter Screening : Vary solvents (e.g., DMF vs. THF), bases (K2CO3 vs. NaH), and temperatures (60–120°C) to assess yield improvements. Evidence from analogous syntheses suggests polar aprotic solvents enhance nucleophilicity .
- Catalysis : Explore phase-transfer catalysts (e.g., TBAB) to improve interfacial reactions between phenolic and amine precursors .
- Reaction Monitoring : Use TLC or HPLC to track intermediate formation and minimize side products like N-oxide derivatives .
What computational methods predict its physicochemical properties?
Q. Advanced
- Molecular Dynamics (MD) Simulations : Model solvation behavior using software like GROMACS, leveraging its topological polar surface area (38.3 Ų) to predict solubility .
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the chlorophenoxy group to assess stability under oxidative conditions .
- LogP Estimation : Tools like MarvinSketch or XLogP3 predict a logP of ~1.8, indicating moderate lipophilicity .
How can researchers assess its biological activity in vitro?
Q. Advanced
- Receptor Binding Assays : Screen against GPCRs (e.g., adrenergic receptors) due to structural similarity to phenethylamine derivatives. Use radioligand displacement assays with [3H]-labeled antagonists .
- Enzyme Inhibition Studies : Test acetylcholinesterase or monoamine oxidase inhibition using Ellman’s assay or fluorometric methods .
- Cytotoxicity Profiling : Employ MTT assays on cell lines (e.g., HEK293) to evaluate IC50 values and selectivity .
How to resolve contradictions in spectral data interpretation?
Q. Advanced
- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals, particularly for aromatic protons and methyl groups .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD3-N-methyl) to simplify 1H NMR spectra .
- Cross-Validation : Compare experimental data with computational predictions (e.g., ACD/Labs NMR DB) to identify misassignments .
What strategies improve its stability in solution for long-term studies?
Q. Advanced
- pH Control : Store in buffered solutions (pH 6–7) to prevent hydrolysis of the amide bond .
- Antioxidants : Add 0.1% BHT to ethanolic solutions to mitigate oxidation of the phenoxy group .
- Lyophilization : Freeze-dry the compound and store under inert gas (e.g., argon) to reduce degradation .
How to analyze its interaction with biological targets using molecular docking?
Q. Advanced
- Target Selection : Prioritize receptors with hydrophobic binding pockets (e.g., serotonin receptors) based on the compound’s logP and polar surface area .
- Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate binding poses. Parameterize the chlorophenoxy group’s partial charges using DFT .
- Validation : Compare docking scores with experimental IC50 values from competitive binding assays .
What are the key physicochemical properties influencing its reactivity?
Q. Basic
- Solubility : Moderately soluble in polar solvents (e.g., ethanol, DMSO) due to its polar surface area (38.3 Ų) .
- pKa : The amine group has a pKa ~9.5, making it protonated under physiological conditions .
- Thermal Stability : Decomposes above 200°C, necessitating low-temperature storage for long-term stability .
What are the challenges in scaling up synthesis from lab to pilot scale?
Q. Advanced
- Purification : Column chromatography is impractical for large batches; switch to recrystallization (e.g., using ethyl acetate/hexane mixtures) .
- Safety : Mitigate exothermic reactions during chlorophenol coupling by implementing controlled addition and cooling systems .
- Byproduct Management : Optimize reaction stoichiometry to minimize N-methylation byproducts, which are difficult to separate .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
